molecular formula C18H20ClN3O4S B057576 (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide CAS No. 721401-53-2

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide

Cat. No. B057576
M. Wt: 409.9 g/mol
InChI Key: OKMRQXXUAFSBCM-CQSZACIVSA-N
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Description

The compound , due to its complex name and structure, suggests it is a synthetic molecule with potential biological activity. Compounds like this are often part of pharmaceutical research aimed at discovering new drugs or studying biochemical processes.

Synthesis Analysis

Synthesis of complex molecules typically involves multiple steps, including the construction of the core structure and the addition of functional groups (Rabiner et al., 2002). Each step needs to be optimized for yield, selectivity, and purity.

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within the molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate structural details (Koch & Angerer, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. Reactivity, stability under various conditions, and interaction with biological molecules are key areas of study (Mannens et al., 2007).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and for formulation purposes (Martin et al., 1997).

Chemical Properties Analysis

Chemical properties encompass a compound's reactivity with other substances, its acidity or basicity, redox potential, and more. These properties are essential for predicting how a compound behaves in chemical reactions and in biological systems (Miao et al., 2012).

References

Scientific Research Applications

  • Antimicrobial Properties and Molecular Docking Studies : Research on thiophene-2-carboxamides has demonstrated their potential in antimicrobial applications. Studies include synthesis, characterization, antimicrobial evaluation, and docking studies of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Role in Allosteric Modulation of CB1 : Investigations into indole-2-carboxamides, closely related to the target compound, have revealed their significance in allosteric modulation of the cannabinoid type 1 receptor (CB1), influencing binding affinity and cooperativity (Khurana et al., 2014).

  • Antibacterial and Antifungal Activities : Thiophene-2-carboxamide derivatives have been studied for their antibacterial and antifungal activities, showing potential in the development of new antibiotic and antibacterial drugs (Ahmed, 2007).

  • Synthesis and Biological Evaluation : Studies have focused on the synthesis of various thiophene-2-carboxamide derivatives, evaluating their biological activities, including antibacterial and antifungal properties (Desai, Dodiya, & Shihora, 2011).

  • Antimicrobial Activity and Docking Studies : Further research on thiophene-2-carboxamides includes antimicrobial activity assessment and molecular docking studies, expanding the understanding of their biological applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Biological Activity of Thiophene-3-Carboxamide Derivatives : Certain thiophene-3-carboxamide derivatives have shown notable antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Vasu et al., 2003).

properties

IUPAC Name

5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMRQXXUAFSBCM-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CNC(=O)C3=CC=C(S3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide

CAS RN

721401-53-2
Record name 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY38UZ4F3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NR Ramisetti, R Kuntamukkala - RSC Advances, 2014 - pubs.rsc.org
An isocratic reversed phase high-performance liquid chromatography coupled with a photo diode array and electrospray ionization tandem mass spectrometry (LC-PDA-ESI-MS/MS) …
Number of citations: 32 pubs.rsc.org
Y Ren, C Du - 2012 International Conference on Biomedical …, 2012 - ieeexplore.ieee.org
This paper summarizes existing anticoagulants mainly from synthesis methods perspective. It covers traditional anticoagulants such as low molecular weight heparins, warfarin, as well …
Number of citations: 4 ieeexplore.ieee.org

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